1-(Prop-2-EN-1-YL)piperidin-4-OL
Overview
Description
“1-(Prop-2-EN-1-YL)piperidin-4-OL” is also known as 4-allylpiperidin-4-ol hydrochloride . It’s a compound that has a molecular weight of 177.67 . It’s typically stored at room temperature and comes in a powder form .
Synthesis Analysis
A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Physical And Chemical Properties Analysis
“1-(Prop-2-EN-1-YL)piperidin-4-OL” is a powder that is stored at room temperature . It has a molecular weight of 177.67 .
Scientific Research Applications
- Piperidines, including 1-(Prop-2-EN-1-YL)piperidin-4-OL, serve as essential building blocks for drug design. Their synthesis methods have been widely studied . Researchers explore efficient routes to access substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in various therapeutic areas.
- A series of 2-amino-4-(1-piperidine) pyridine derivatives, including 1-(Prop-2-EN-1-YL)piperidin-4-OL, were designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds hold promise for cancer treatment.
- Novel piperidin-4-ol derivatives have been synthesized and evaluated for their biological activity. Researchers aimed to find CCR5 antagonists with a unique skeleton as potential treatments for HIV-1 . The catechol moiety (2,4-dihydroxyl groups) in these compounds plays a crucial role in tyrosinase inhibition .
Synthesis and Medicinal Chemistry
Dual Kinase Inhibitors
CCR5 Antagonists for HIV-1
Safety And Hazards
properties
IUPAC Name |
1-prop-2-enylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-5-9-6-3-8(10)4-7-9/h2,8,10H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRZXCZNLFSUDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-EN-1-YL)piperidin-4-OL |
Synthesis routes and methods
Procedure details
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